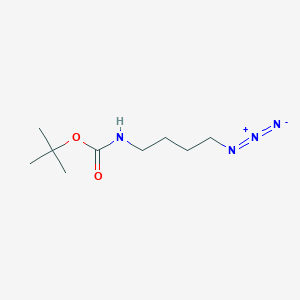

Tert-butyl N-(4-azidobutyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-azidobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYMIEPOGRDHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462652 | |

| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-85-4 | |

| Record name | 1,1-Dimethylethyl N-(4-azidobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129392-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl N-(4-azidobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl N-(4-azidobutyl)carbamate. This bifunctional molecule is a valuable reagent in chemical biology, medicinal chemistry, and materials science, primarily utilized as a crosslinker and a key component in bioorthogonal "click chemistry" reactions.

Core Chemical and Physical Properties

This compound, also known as N-Boc-4-azidobutylamine, incorporates two key functional groups: a terminal azide (B81097) and an amine group protected by a tert-butoxycarbonyl (Boc) group.[1] The azide allows for highly specific covalent bond formation with alkynes via click chemistry, while the Boc-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions for subsequent modifications.[1][2]

Quantitative Data Summary

The physical and computational properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 129392-85-4 | [3][4] |

| Molecular Formula | C₉H₁₈N₄O₂ | [3][4] |

| Molecular Weight | 214.26 g/mol (approx.) | [3][4] |

| Exact Mass | 214.14300 | [3] |

| Appearance | Off-white solid | [5] |

| Purity | ≥98% | [4] |

| Storage Temperature | 4°C or -20°C | [1][4] |

| Polar Surface Area (PSA) | 91.57 Ų | [3] |

| LogP | 2.26 - 2.60 | [3][4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 5 | [4] |

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound typically begins with a precursor containing a C4 scaffold with two distinct functional groups, such as 4-amino-1-butanol (B41920) or 1,4-diaminobutane (B46682).[6] A common strategy involves the selective protection of the amine functionality followed by the introduction of the azide group.

A logical synthetic workflow is as follows:

-

Amine Protection : The primary amine of the starting material is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is chosen for its stability across a wide range of reaction conditions and its straightforward removal under mild acid.[6]

-

Functional Group Conversion (if necessary) : If starting from a precursor like 4-(tert-Butoxycarbonylamino)-1-butanol, the hydroxyl group is typically converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.[7]

-

Azidation : The azide group is introduced via nucleophilic substitution using an azide salt, such as sodium azide, which displaces the leaving group.

Core Reactivity and Applications

The primary utility of this compound stems from its bifunctional nature, enabling its use in multi-step conjugation strategies.

-

Click Chemistry : The azide moiety readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction forms a stable 1,4-disubstituted triazole ring with terminal or internal alkynes.[1][2] The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for bioconjugation.[8][9] It can also react with strained alkynes like BCN or DBCO in copper-free click reactions.[1][2]

-

Amine Deprotection : The N-Boc protecting group is stable to many reagents but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.[1][2] This newly exposed amine can then be used for further functionalization, such as amide bond formation with activated carboxylic acids or labeling with amine-reactive dyes.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate

This protocol describes the mono-Boc protection of 1,4-diaminobutane, a common precursor for azido-functionalized linkers.

Materials:

-

1,4-diaminobutane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

0.1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Methodology: [10]

-

Dissolve 1,4-diaminobutane (1.0 eq) in dichloromethane in a round-bottom flask.

-

Prepare a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane.

-

At room temperature, slowly add the (Boc)₂O solution to the diamine solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

After the reaction, transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.[10]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product, tert-butyl N-(4-aminobutyl)carbamate.[10]

Note: The subsequent conversion to the azide would involve diazotization of the free amine followed by substitution with an azide source, or conversion of a corresponding alcohol to a leaving group followed by azide substitution.

Protocol 2: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-modified molecule (e.g., a protein or oligonucleotide) with an azide linker like this compound.

Materials:

-

Azide compound (e.g., this compound) solution (e.g., 10 mM in DMSO/water)

-

Alkyne-modified molecule in a suitable buffer (e.g., PBS)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Ligand stock solution (e.g., 200 mM THPTA in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)

-

Microcentrifuge tubes

-

Prepare the catalyst solution by incubating CuSO₄ with the THPTA ligand (1:2 molar ratio) for several minutes before starting the reaction.[9][11]

-

In a microcentrifuge tube, combine the alkyne-modified molecule with an excess (e.g., 4-50 equivalents) of the azide compound.[9]

-

Add the pre-incubated THPTA/CuSO₄ catalyst complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.[11]

-

Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[9][11]

-

The resulting triazole-linked product can then be purified by methods appropriate for the target molecule (e.g., ethanol (B145695) precipitation for DNA, dialysis or size-exclusion chromatography for proteins).[9]

Safety and Handling

-

General Handling : Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5]

-

Azide Group : Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or certain metals. While this compound has a high ratio of carbon and hydrogen atoms to nitrogen, which generally reduces its explosive potential, it should still be handled with care. Avoid heating excessively.

-

Boc-Protected Amine : The Boc-protected amine is generally stable. However, related carbamates can cause skin and eye irritation.[13][14]

-

Stability and Storage : The compound is stable under recommended storage conditions (4°C or -20°C in a dry, well-ventilated place).[1][4] It is incompatible with strong oxidizing agents.[5]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

References

- 1. This compound, 129392-85-4 | BroadPharm [broadpharm.com]

- 2. tert-butyl (4-azidobutyl)carbamate | 129392-85-4 [chemicalbook.com]

- 3. tert-butyl (4-azidobutyl)carbamate | CAS#:129392-85-4 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 129392-85-4 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Page loading... [wap.guidechem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Tert-butyl N-(4-azidobutyl)carbamate IUPAC name and structure

An In-depth Technical Guide to Tert-butyl N-(4-azidobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional chemical linker of significant interest in medicinal chemistry, chemical biology, and drug development. Its structure incorporates a terminal azide (B81097) group and an amine group protected by a tert-butoxycarbonyl (Boc) moiety. This arrangement makes it a versatile tool for covalent modification and conjugation of molecules. The azide functional group allows for highly specific and efficient ligation through bioorthogonal "click chemistry" reactions, while the Boc-protected amine provides a latent reactive site that can be unmasked under mild acidic conditions for subsequent derivatization.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers in the life sciences.

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound[1]

-

Chemical Structure:

-

The molecule consists of a four-carbon (butyl) chain.

-

One terminus of the chain is attached to an azide group (-N₃).

-

The other terminus is a nitrogen atom that is part of a carbamate (B1207046) functional group.

-

This nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

SMILES: O=C(OC(C)(C)C)NCCCCN=[N+]=[N-][3]

-

Physicochemical and Computational Data

The properties of this compound are summarized in the table below. These data are crucial for understanding the compound's behavior in experimental settings, including its solubility, reactivity, and storage requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₄O₂ | [2][4] |

| Molecular Weight | 214.26 g/mol | [3][5] |

| Exact Mass | 214.14300 Da | [4] |

| Purity | Typically ≥95% - ≥98% | [3] |

| Topological Polar Surface Area (TPSA) | 87.09 Ų | [3] |

| LogP (octanol-water partition coefficient) | 2.25 - 2.60 | [3][4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 5 | [3] |

| Storage Conditions | Recommended: -20°C for long-term storage. | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from a precursor with a four-carbon backbone and two differentiable functional groups.[6] A common and controlled strategy utilizes precursors like 4-amino-1-butanol (B41920), where the amine and hydroxyl groups can be functionalized sequentially.[6]

The general synthetic workflow is illustrated below, followed by detailed experimental protocols for each key transformation.

Caption: General synthetic workflow for this compound.

Protocol 1: Boc Protection of 4-Amino-1-butanol

This protocol describes the selective protection of the amine group in 4-amino-1-butanol to yield tert-butyl N-(4-hydroxybutyl)carbamate.

-

Materials:

-

4-Amino-1-butanol

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard laboratory glassware, magnetic stirrer, and purification supplies (silica gel)

-

-

Procedure:

-

Dissolve 4-amino-1-butanol (1.0 equivalent) in the chosen anhydrous solvent.

-

Add a base such as triethylamine (1.1 equivalents) to the solution to act as a proton scavenger.[6]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture, typically at room temperature or cooled in an ice bath.[6]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure tert-butyl N-(4-hydroxybutyl)carbamate.

-

Protocol 2: Conversion of Hydroxyl to Azide Group

This protocol details the two-step conversion of the hydroxyl group in tert-butyl N-(4-hydroxybutyl)carbamate to an azide group. The hydroxyl is first converted to a good leaving group (mesylate), which is then displaced by an azide.

-

Materials:

-

tert-Butyl N-(4-hydroxybutyl)carbamate (from Protocol 1)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Sodium azide (NaN₃)

-

Anhydrous solvents (e.g., Dichloromethane (DCM) for mesylation, Dimethylformamide (DMF) for azidation)

-

Standard laboratory glassware, magnetic stirrer, and purification supplies

-

-

Procedure:

-

Mesylation:

-

Dissolve tert-butyl N-(4-hydroxybutyl)carbamate (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool the mixture to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains low.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

-

Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude mesylate is often used directly in the next step without further purification.

-

-

Azide Substitution:

-

Dissolve the crude mesylate from the previous step in DMF.

-

Add sodium azide (NaN₃, 2-3 equivalents) to the solution.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours or overnight. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash extensively with water and brine to remove DMF and excess salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

-

-

Applications in Research and Drug Development

This compound is primarily used as a heterobifunctional crosslinker.[2] Its utility stems from the orthogonal reactivity of its two functional groups.

Click Chemistry and Bioconjugation

The azide group is a key component for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5][7][8] These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[9][10]

This allows for the precise covalent attachment of the linker to molecules containing a terminal alkyne. Applications include:

-

Labeling Biomolecules: Attaching probes (e.g., fluorescent dyes, biotin) to proteins, nucleic acids, or glycans for visualization and detection.[9]

-

Drug Delivery: Conjugating drugs to targeting moieties like antibodies or peptides to create Antibody-Drug Conjugates (ADCs) or other targeted delivery systems.

-

PROTACs: Serving as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Solid-Phase Synthesis and Derivatization

The Boc-protected amine provides a stable, masked reactive site. The Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing a primary amine.[2][5] This amine can then be used for further modifications, such as:

-

Amide bond formation with carboxylic acids.

-

Attachment to solid supports for peptide or small molecule synthesis.

-

Formation of ureas, sulfonamides, or other amine derivatives.

The logical workflow for using this linker in a bioconjugation application is depicted below.

Caption: A typical workflow for the application of the linker in bioconjugation.

Conclusion

This compound is a powerful and versatile chemical tool for researchers engaged in drug discovery, diagnostics, and fundamental biological studies. Its heterobifunctional nature, combining the robust and specific reactivity of the azide group with the readily deprotectable Boc-amine, enables the strategic and controlled assembly of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for the synthesis and application of this important linker in advanced biomedical research.

References

- 1. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]

- 2. tert-butyl (4-azidobutyl)carbamate | 129392-85-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-butyl (4-azidobutyl)carbamate | CAS#:129392-85-4 | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 129392-85-4 | Benchchem [benchchem.com]

- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl N-(4-azidobutyl)carbamate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-butyl N-(4-azidobutyl)carbamate, a bifunctional linker molecule crucial in the fields of bioconjugation, drug delivery, and proteomics. The presence of a terminal azide (B81097) and a protected amine allows for sequential and orthogonal chemical modifications, making it a valuable tool in the construction of complex molecular architectures.

Core Compound Data

This compound is characterized by a butyl spacer functionalized with an azide group at one terminus and a tert-butoxycarbonyl (Boc) protected amine at the other. This structure allows it to act as a versatile crosslinker.[1]

| Property | Value |

| Molecular Formula | C₉H₁₈N₄O₂[2][3][4] |

| Molecular Weight | 214.27 g/mol [1][5] |

| CAS Number | 129392-85-4[1][2][3][4] |

| Appearance | Liquid or Low Melting Solid |

| Primary Application | Bifunctional crosslinker for "Click Chemistry"[1] |

Synthetic Protocols

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the selective protection of a diamine precursor, followed by the conversion of the remaining free amine to an azide group. An alternative pathway begins with a precursor already containing a hydroxyl or halide group, which is later converted to the azide.

Experimental Protocol: Synthesis via 4-Azidobutan-1-amine (B146735)

This protocol details the synthesis starting from 4-azidobutan-1-amine, which is then protected using di-tert-butyl dicarbonate (B1257347).

Step 1: N-Boc Protection of 4-Azidobutan-1-amine

-

Materials:

-

4-Azidobutan-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH) solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-azidobutan-1-amine (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add a base such as triethylamine (1.1 equivalents) to the solution to act as a proton scavenger.

-

Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of dichloromethane.

-

Slowly add the (Boc)₂O solution to the stirred amine solution at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

-

Caption: Synthetic workflow for the preparation of this compound.

Application in Bioconjugation: Click Chemistry

This compound is a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide moiety readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for further functionalization.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule drug).

-

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO or DMF (if needed to dissolve starting materials)

-

-

Procedure:

-

Prepare stock solutions of all reagents. Dissolve this compound and the alkyne-functionalized molecule in the reaction buffer. Use a minimal amount of DMSO or DMF if necessary for solubility.

-

Prepare a fresh stock solution of sodium ascorbate in the reaction buffer.

-

In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-5 equivalents) of this compound.

-

Add the copper(II) sulfate and the stabilizing ligand (e.g., THPTA) to the reaction mixture. A typical final concentration for the copper catalyst is 50-100 µM.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent is typically 5-10 times that of the copper catalyst.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

Once the reaction is complete, the resulting conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or HPLC.

-

Caption: Conceptual pathway of a CuAAC "Click Chemistry" reaction.

References

- 1. tert-butyl (4-azidobutyl)carbamate | 129392-85-4 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. tert-butyl (4-azidobutyl)carbamate | CAS#:129392-85-4 | Chemsrc [chemsrc.com]

- 4. This compound, CasNo.129392-85-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. This compound | 129392-85-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl N-(4-azidobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Tert-butyl N-(4-azidobutyl)carbamate, a bifunctional molecule often utilized in bioconjugation and medicinal chemistry. The presence of the azide (B81097) allows for "click" chemistry reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking a primary amine. Accurate interpretation of its ¹H NMR spectrum is crucial for confirming its synthesis and purity.

Molecular Structure and Proton Environments

This compound possesses several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key functional groups influencing the chemical shifts are the Boc group, the alkyl chain, the carbamate (B1207046) linkage, and the terminal azide group.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts (δ) are predicted based on typical values for similar functional groups and may vary slightly depending on the solvent and concentration.[1][2][3]

| Signal | Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |

| a | -C(CH ₃)₃ | Singlet | 9H | ~1.44 |

| b | -NH-CH ₂- | Quartet | 2H | ~3.10 |

| c | -CH₂-CH ₂-CH₂- | Quintet | 2H | ~1.58 |

| d | -CH₂-CH ₂-N₃ | Quintet | 2H | ~1.65 |

| e | -CH ₂-N₃ | Triplet | 2H | ~3.28 |

| f | -NH - | Broad Singlet | 1H | ~4.5-5.0 |

Interpretation of the ¹H NMR Spectrum

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.44 ppm.[4][5] This signal is a hallmark of a Boc-protected compound and is typically well-defined and integrates to nine protons.

-

Alkyl Chain (-CH₂-):

-

-NH-CH₂- (b): The methylene (B1212753) group adjacent to the carbamate nitrogen is deshielded by the electronegative nitrogen and carbonyl group, and is expected to resonate as a quartet around 3.10 ppm. The splitting pattern arises from coupling to the adjacent methylene group (c) and the NH proton.

-

-CH₂-CH₂-CH₂- (c and d): The two central methylene groups of the butyl chain are in a more shielded environment and are expected to appear as overlapping quintets around 1.58-1.65 ppm. Their signals are split by the protons on the adjacent methylene groups.

-

-CH₂-N₃ (e): The methylene group directly attached to the electron-withdrawing azide group is significantly deshielded and is predicted to be a triplet at approximately 3.28 ppm, due to coupling with the adjacent methylene group (d).

-

-

Carbamate Proton (-NH-): The carbamate proton typically appears as a broad singlet in the region of 4.5-5.0 ppm.[6] Its chemical shift and broadness can be influenced by solvent, temperature, and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a general procedure for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.

- The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition:

- Acquire the spectrum at room temperature.

- A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

- A standard pulse sequence for ¹H NMR acquisition should be used.

4. Data Processing:

- The raw data (Free Induction Decay, FID) should be processed using appropriate software.

- Processing steps include Fourier transformation, phase correction, and baseline correction.

- The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

- Integration of the peaks should be performed to determine the relative number of protons for each signal.

start [label="Start: this compound Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

dissolve [label="Dissolve in Deuterated Solvent\n(e.g., CDCl₃)"];

transfer [label="Transfer to NMR Tube"];

acquire [label="Acquire ¹H NMR Spectrum\n(≥300 MHz Spectrometer)"];

process [label="Process Data\n(FT, Phasing, Baseline Correction)"];

analyze [label="Analyze Spectrum\n(Chemical Shift, Integration, Multiplicity)"];

end [label="End: Interpreted Spectrum", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve -> transfer -> acquire -> process -> analyze -> end;

}

Caption: Experimental workflow for ¹H NMR analysis.

References

In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Tert-butyl N-(4-azidobutyl)carbamate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: an azide (B81097), a carbamate (B1207046), and a tert-butyl group. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring an FT-IR spectrum, and a workflow diagram for the analytical process.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrational modes of its specific functional groups. The predicted key vibrational modes, their expected wavenumber ranges, and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300 - 3400 | Medium | N-H stretch | Carbamate |

| ~2960 - 2850 | Strong | C-H stretch (asymmetric and symmetric) | Alkane (butyl chain and tert-butyl) |

| ~2100 | Strong, Sharp | N≡N stretch (asymmetric) | Azide |

| ~1700 - 1680 | Strong | C=O stretch (urethane) | Carbamate |

| ~1540 - 1520 | Medium | N-H bend and C-N stretch (Amide II) | Carbamate |

| ~1470 - 1450 | Medium | C-H bend (scissoring) | Alkane |

| ~1390 and ~1365 | Medium-Strong | C-H bend (gem-dimethyl) | Tert-butyl |

| ~1250 | Strong | C-N stretch and C-O stretch | Carbamate |

| ~1040 | Medium | C-O stretch | Carbamate |

Note: The exact peak positions can be influenced by the sample phase (solid or liquid) and intermolecular interactions.

Key Spectral Features

The most prominent and characteristic absorption band for this compound is expected to be the strong and sharp azide (N≡N) stretching vibration around 2100 cm⁻¹[1][2][3][4]. This peak is a definitive marker for the presence of the azide functional group.

The carbamate group will be identifiable by a combination of bands: the N-H stretching vibration in the region of 3300-3400 cm⁻¹, a strong carbonyl (C=O) stretch between 1700-1680 cm⁻¹, and the characteristic "Amide II" band (a mix of N-H bending and C-N stretching) around 1540-1520 cm⁻¹[5][6][7].

The aliphatic nature of the molecule will be represented by strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region. The presence of the tert-butyl group is specifically indicated by a characteristic doublet of medium to strong intensity around 1390 cm⁻¹ and 1365 cm⁻¹ due to gem-dimethyl C-H bending vibrations[8].

Experimental Protocol: FT-IR Analysis

This section details a standard procedure for obtaining an FT-IR spectrum of a compound like this compound. The choice of method depends on whether the sample is a solid or a liquid at room temperature.

Method 1: KBr Pellet Method (for Solid Samples)

This is a common technique for analyzing solid samples in transmission mode.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Potassium Bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Heat lamp or oven (for drying KBr)

-

Analytical balance

Procedure:

-

Sample and KBr Preparation:

-

Thoroughly dry the IR-grade KBr to remove any moisture, which can cause significant interference in the spectrum (a broad band around 3400 cm⁻¹). This can be achieved by heating the KBr in an oven at ~110°C for several hours and storing it in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample and about 200-300 mg of the dried KBr[9]. The sample concentration in KBr should be in the range of 0.2% to 1%[10].

-

-

Grinding and Mixing:

-

First, grind the sample in the agate mortar until it is a fine powder.

-

Add the KBr to the mortar and gently triturate to mix thoroughly with the sample[9]. The goal is to achieve a uniform dispersion of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the mixture to the die of the pellet press, ensuring an even layer.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes[11]. If a vacuum die is available, apply a vacuum to remove trapped air and moisture.

-

-

Spectrum Acquisition:

-

Carefully remove the resulting thin, transparent KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or with an empty sample compartment.

-

Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections and identify the significant absorption peaks.

-

Method 2: Neat Liquid or Attenuated Total Reflectance (ATR) (for Liquid Samples)

If the sample is a liquid, the analysis is simpler.

For Neat Liquid Analysis:

-

Place a small drop of the liquid sample onto one face of a polished salt plate (e.g., NaCl or KBr)[12].

-

Place a second salt plate on top to create a thin film of the liquid between the plates[12].

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum as described above.

For ATR-FTIR Analysis:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small drop of the liquid sample directly onto the ATR crystal[13].

-

Acquire the spectrum. ATR is particularly useful for viscous or strongly absorbing liquids.

FT-IR Analysis Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of this compound using the KBr pellet method.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl N-(4-azidobutyl)carbamate, a bifunctional molecule of significant interest in chemical biology and drug discovery. Due to the limited availability of direct quantitative solubility data in public literature, this document offers a predictive assessment based on the molecule's structural features, supported by data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility in specific organic solvents, ensuring optimal conditions for synthesis, purification, and application.

Core Concepts: Predicting Solubility from Molecular Structure

The solubility of this compound in various organic solvents is dictated by the interplay of its distinct structural components: the nonpolar tert-butyl group and butyl chain, and the polar carbamate (B1207046) and azide (B81097) functionalities.

-

Tert-butyl Group: This bulky, nonpolar moiety significantly contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar and weakly polar organic solvents. The steric hindrance provided by the tert-butyl group can also disrupt intermolecular interactions that might otherwise favor the solid state.

-

Butyl Chain: The four-carbon alkyl chain further increases the nonpolar character of the molecule, contributing to its affinity for lipophilic solvents.

-

Carbamate Group: The carbamate linkage introduces polarity and the capacity for hydrogen bond acceptance, which is expected to promote solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Azide Group: The azide functional group is polar and can act as a hydrogen bond acceptor, further enhancing solubility in polar organic solvents.

Based on these structural attributes, a qualitative prediction of solubility in a range of common organic solvents can be made.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in various organic solvents. These predictions are based on the analysis of its functional groups and are intended as a guideline for solvent selection. "High" solubility is predicted for solvents that are likely to dissolve the compound at concentrations greater than 50 mg/mL. "Moderate" solubility suggests concentrations between 10-50 mg/mL, while "Low" indicates solubility below 10 mg/mL. "Insoluble" suggests negligible dissolution.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane | Moderate to High | The significant nonpolar character from the tert-butyl group and butyl chain should drive solubility. |

| Toluene (B28343) | High | The aromatic nature of toluene can interact favorably with the alkyl portions of the molecule. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving molecules with a mix of polar and nonpolar features. |

| Tetrahydrofuran (THF) | High | THF's polarity and ability to act as a hydrogen bond acceptor make it a good solvent candidate. | |

| Ethyl Acetate (B1210297) | High | The ester functionality of ethyl acetate can interact with both the polar and nonpolar regions of the molecule. | |

| Acetonitrile (B52724) (ACN) | Moderate to High | The polarity of acetonitrile should facilitate dissolution through dipole-dipole interactions with the carbamate and azide groups. | |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent that is expected to effectively solvate the polar functional groups. | |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong polar aprotic solvent that should readily dissolve the compound. | |

| Polar Protic | Methanol, Ethanol | Moderate | The ability of alcohols to act as both hydrogen bond donors and acceptors may lead to moderate solubility, though the nonpolar character of the solute could limit high solubility. |

| Water | Low to Insoluble | The large nonpolar portion of the molecule is expected to significantly limit its solubility in water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS), or a Nuclear Magnetic Resonance (NMR) spectrometer.

2. Procedure:

-

Preparation of Stock Solutions (for Calibration):

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vial at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the remaining undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted supernatant using a pre-calibrated analytical method (e.g., HPLC, GC, or NMR).

-

Construct a calibration curve by plotting the analytical signal of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted supernatant by interpolating its analytical signal on the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

This in-depth guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For critical applications, it is strongly recommended that researchers perform their own solubility tests to obtain precise data for their specific experimental conditions.

Stability and Storage of Tert-butyl N-(4-azidobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(4-azidobutyl)carbamate is a bifunctional linker molecule of significant interest in chemical biology and drug development, particularly in the field of bioconjugation and "click" chemistry. Its utility is predicated on the orthogonal reactivity of its two functional moieties: a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097). The inherent reactivity of these groups, however, necessitates a thorough understanding of the compound's stability profile to ensure its integrity during storage and handling, as well as to inform its use in synthetic protocols. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles for the stability of organic azides and Boc-protected amines. Detailed experimental protocols for assessing the stability of this and similar molecules are also presented.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈N₄O₂ |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 129392-85-4 |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥98% |

Stability Profile

The stability of this compound is primarily dictated by the chemical properties of its two functional groups: the Boc-carbamate and the alkyl azide.

Stability of the Boc-Carbamate Group

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a range of conditions, but it possesses a key lability under acidic conditions, which is the basis for its widespread use in organic synthesis.

-

Acidic Conditions: The Boc group is readily cleaved under mild to strong acidic conditions.[1][2][3][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide.[5] This decomposition pathway is a primary consideration for the stability of this compound. Contact with acidic reagents or environments will lead to the formation of 4-azidobutan-1-amine.

-

Basic Conditions: The Boc group is generally stable to basic conditions and most nucleophiles.[5][6] Hydrolysis under basic conditions is significantly slower than for other esters due to the electron-donating nature of the nitrogen atom.

-

Thermal Stability: The Boc group itself is relatively thermally stable and is unlikely to be the primary point of thermal decomposition for the molecule.

Stability of the Organic Azide Group

Organic azides are energetic compounds and their stability is a critical safety and handling consideration.[7] The stability of an organic azide is influenced by its molecular structure.

-

Structural Stability Assessment:

-

Carbon-to-Nitrogen Ratio (C/N): For this compound (C₉H₁₈N₄O₂), the number of carbon atoms (9) is greater than the number of nitrogen atoms (4). This is a general indicator of relative stability for an organic azide.[7]

-

Rule of Six: This rule suggests that having at least six carbon atoms per energetic group (like an azide) provides sufficient "dilution" to render the compound relatively safe. With nine carbon atoms and one azide group, this molecule adheres to this guideline.[7]

-

-

Photostability: Organic azides can be sensitive to light, particularly UV light, which can induce decomposition through the formation of a reactive nitrene intermediate.[7]

-

Mechanical Shock and Friction: As with many energetic compounds, organic azides can be sensitive to mechanical shock and friction, although aliphatic azides are generally less sensitive than aryl or acyl azides.[7]

-

Chemical Incompatibility: Contact with strong oxidizing agents, strong acids, and certain metals (especially heavy metals like copper, lead, and mercury) should be avoided as this can lead to the formation of highly unstable and explosive metal azides.[7] Halogenated solvents should also be avoided as they can form dangerously unstable compounds with azides.[7]

Recommended Storage and Handling

Based on the stability profile of its functional groups, the following storage and handling conditions are recommended for this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C for long-term storage. May be shipped at room temperature for short durations.[4] For enhanced stability, storage at -20°C is advisable. | To minimize the potential for thermal decomposition of the azide group.[7] |

| Light | Store in an amber vial or other light-protecting container. | To prevent photochemical decomposition of the azide group.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidative degradation. |

| Container | Glass or other inert container. Avoid contact with incompatible metals. | To prevent the formation of unstable metal azides.[7] |

| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid mechanical shock and friction. Use non-metal spatulas for transfer. | To mitigate risks associated with the energetic nature of the azide group.[7] |

Experimental Protocols for Stability Assessment

The following protocols provide a framework for researchers to generate specific stability data for this compound.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the onset temperature of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or high-pressure DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: Equilibrate the sample at 25°C. Heat the sample at a constant rate of 5 or 10°C/min over a temperature range of 25°C to 300°C.

-

Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the first major exothermic event is determined as the decomposition temperature. The area under the exothermic peak corresponds to the enthalpy of decomposition.[8]

Stability-Indicating HPLC Method for Hydrolytic Stability

This protocol describes how to assess the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Forced Degradation Study:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or phosphate (B84403) buffer) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Analyze the stressed samples by HPLC to identify degradation products and ensure the analytical method can resolve the parent compound from its degradants.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at a wavelength where the compound has absorbance (e.g., ~210 nm).

-

Injection Volume: 10 µL.

-

-

Kinetic Study:

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, 9).

-

Store the solutions at a constant temperature (e.g., 25°C or 40°C).

-

At various time points, withdraw aliquots, neutralize if necessary, and analyze by the developed HPLC method to determine the concentration of the remaining parent compound.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

-

Note: The hydrolysis of the carbamate (B1207046) under basic conditions will produce an amine, which can be derivatized post-column with reagents like o-phthalaldehyde (B127526) (OPA) for fluorescent detection, providing a highly sensitive analytical method as described in EPA Method 531.1 and 531.2.[10][11][12]

Photostability Assessment

This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.[13]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and place it in a photostable, transparent container (e.g., quartz cuvette). Prepare a dark control sample wrapped in aluminum foil.

-

Light Exposure: Expose the sample to a light source that provides both visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using the stability-indicating HPLC method to quantify the amount of parent compound remaining.

-

Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizing Logical Relationships and Workflows

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Boc group under acidic conditions and the decomposition of the azide group under thermal or photolytic stress.

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

A logical workflow for a comprehensive stability assessment of this compound is presented below.

Caption: Workflow for comprehensive stability testing.

Conclusion

This compound is a valuable chemical tool whose stability is governed by its constituent functional groups. The Boc-carbamate is susceptible to acidic cleavage, while the organic azide moiety is sensitive to heat and light. Adherence to recommended storage conditions—cool, dark, and inert—is crucial for maintaining the compound's integrity. For applications requiring stringent quality control, a thorough experimental stability assessment, following the protocols outlined in this guide, is strongly recommended to establish a comprehensive stability profile and ensure the reliability of experimental outcomes.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 129392-85-4 | Benchchem [benchchem.com]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. s4science.at [s4science.at]

- 11. NEMI Method Summary - 531.1 [nemi.gov]

- 12. epa.gov [epa.gov]

- 13. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to tert-Butyl N-(4-azidobutyl)carbamate

CAS Number: 129392-85-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(4-azidobutyl)carbamate, a bifunctional linker molecule widely utilized in chemical biology, drug discovery, and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its role in bioconjugation and molecular assembly through "click chemistry."

Core Properties and Specifications

This compound is a valuable research chemical that incorporates two key functional groups: a terminal azide (B81097) and a tert-butoxycarbonyl (Boc) protected amine. This unique structure allows for sequential or orthogonal chemical modifications, making it an ideal linker for a variety of applications. The azide group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The Boc-protected amine provides a latent primary amine that can be readily deprotected under mild acidic conditions for subsequent functionalization.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 129392-85-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₈N₄O₂ | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Molecular Weight | 214.27 g/mol | --INVALID-LINK--[2] |

| Appearance | Off-white solid | --INVALID-LINK-- |

| Purity | Typically ≥95% or ≥98% | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| Storage Temperature | 4°C | --INVALID-LINK--[1] |

Table 2: Computational Data

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 87.09 Ų | --INVALID-LINK--[1] |

| LogP | 2.6016 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

| Rotatable Bonds | 5 | --INVALID-LINK--[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in click chemistry and deprotection reactions.

Synthesis of this compound

The synthesis is a two-step process starting from 1,4-diaminobutane (B46682). The first step involves the mono-Boc protection of the diamine, followed by the conversion of the remaining primary amine to an azide.

Step 1: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate

This protocol is adapted from a known procedure for the mono-Boc protection of 1,4-diaminobutane.[3][4]

-

Materials:

-

1,4-Diaminobutane (5 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1 eq.)

-

-

Procedure:

-

Dissolve 1,4-diaminobutane (e.g., 11.36 mmol, 1 g) in dichloromethane (15 ml).

-

Slowly add a solution of di-tert-butyl dicarbonate (e.g., 2.83 mmol, 0.619 g) in dichloromethane (15 ml) to the stirred solution of the diamine at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure tert-butyl N-(4-aminobutyl)carbamate.

-

Step 2: Synthesis of this compound from tert-Butyl N-(4-aminobutyl)carbamate

This procedure utilizes a copper-catalyzed diazo transfer reaction with triflyl azide (TfN₃).

-

Materials:

-

tert-Butyl N-(4-aminobutyl)carbamate (1 eq.)

-

Trifluoromethanesulfonyl azide (TfN₃) (1.1 eq.)

-

Copper(II) sulfate (B86663) (CuSO₄) (catalytic amount)

-

Base (e.g., triethylamine (B128534) or pyridine)

-

Solvent (e.g., DCM or Methanol/Water)

-

-

Procedure:

-

Dissolve tert-butyl N-(4-aminobutyl)carbamate in the chosen solvent.

-

Add a catalytic amount of CuSO₄.

-

Add the base to the reaction mixture.

-

Slowly add triflyl azide to the stirring solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a click chemistry reaction using this compound with a terminal alkyne.[5][6][7]

-

Materials:

-

This compound (1 eq.)

-

Terminal alkyne-containing molecule (1 eq.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 1-5 mol%)

-

Sodium ascorbate (B8700270) (e.g., 10-50 mol%)

-

Solvent (e.g., a mixture of t-butanol and water, or THF and water)

-

-

Procedure:

-

Dissolve the terminal alkyne and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change to yellow/orange is often observed, indicating the formation of the Cu(I) catalyst.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction with an organic solvent. Further purification can be achieved by column chromatography if necessary.

-

Boc-Deprotection of the Amine

This protocol describes the removal of the Boc protecting group to reveal the primary amine using trifluoroacetic acid (TFA).

-

Materials:

-

Boc-protected amine (1 eq.)

-

Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA to the solution at room temperature. The amount of TFA can be adjusted depending on the substrate's sensitivity.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine is obtained as its TFA salt. If the free amine is required, a basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can be performed.

-

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile tool in several areas of scientific research:

-

Bioconjugation: The azide group allows for the efficient and specific attachment of this linker to biomolecules (e.g., proteins, peptides, nucleic acids) that have been modified to contain a terminal alkyne. This is a powerful strategy for creating labeled biomolecules for imaging, diagnostics, or therapeutic applications.

-

Drug Discovery: This linker can be used to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic payload (e.g., a cytotoxic drug). The cleavable Boc group can be removed to attach another molecule, enabling the synthesis of complex drug conjugates.

-

Materials Science: In polymer chemistry, it can be used to functionalize polymer chains or surfaces. The azide allows for the "clicking" of the polymer onto a surface or another polymer, while the protected amine can be deprotected to introduce new functionalities.

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a site for subsequent modification via click chemistry.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. As with all organic azides, there is a potential for instability, especially with heat or shock, although the ratio of heavy atoms to nitrogen in this compound suggests a moderate level of stability.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. For related compounds, hazards such as causing severe skin burns and eye damage have been reported.[1]

This guide provides a foundational understanding and practical protocols for the use of this compound. For specific applications, further optimization of the described methods may be necessary.

References

- 1. chemscene.com [chemscene.com]

- 2. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Click Chemistry [organic-chemistry.org]

An In-depth Technical Guide to the Boc Protection of 4-Azidobutylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butoxycarbonyl (Boc) protection of 4-azidobutylamine, yielding tert-butyl (4-azidobutyl)carbamate. This process is a crucial step in synthetic organic chemistry, particularly in the preparation of linkers and building blocks for bioconjugation and pharmaceutical development.

Core Mechanism of Boc Protection

The Boc protection of 4-azidobutylamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

The reaction can proceed with or without a base. In the absence of a base, the amine substrate itself can act as a base to neutralize the protonated intermediate. However, the use of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is common to accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

The initial nucleophilic attack forms a tetrahedral intermediate. This intermediate is unstable and collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable products carbon dioxide (CO2) and tert-butoxide. The tert-butoxide is a strong base and will deprotonate the protonated carbamate (B1207046) to yield the final N-Boc protected amine and tert-butanol. The evolution of CO2 gas is a driving force for the reaction.

Caption: Mechanism of Boc protection of 4-azidobutylamine.

Experimental Data

The following table summarizes typical quantitative data for the Boc protection of primary amines, which is applicable to 4-azidobutylamine. Specific yields may vary depending on the exact reaction conditions and purification methods employed.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Azidobutylamine | 1.0 equivalent | Starting material. |

| Di-tert-butyl dicarbonate | 1.0 - 1.2 equivalents | The Boc-protecting reagent. A slight excess is often used to ensure complete reaction. |

| Base (e.g., TEA) | 1.0 - 1.5 equivalents | Optional, but recommended to increase reaction rate. |

| Solvent | Dichloromethane (B109758) (DCM) or THF | Anhydrous solvent is preferred. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and allowed to warm to room temperature. |

| Reaction Time | 2 - 16 hours | Monitored by TLC until completion. |

| Product | ||

| Product Name | tert-Butyl (4-azidobutyl)carbamate | CAS: 129392-85-4 |

| Typical Yield | > 90% | Highly dependent on the work-up and purification procedure. |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.95 (br s, 1H), 3.30 (t, J=6.8 Hz, 2H), 3.15 (q, J=6.4 Hz, 2H), 1.62-1.55 (m, 4H), 1.44 (s, 9H) | Chemical shifts are approximate and may vary slightly. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0, 79.1, 51.1, 40.2, 28.4 (3C), 26.8, 26.4 | |

| IR (neat, cm⁻¹) | ~3340 (N-H), ~2975, 2930 (C-H), ~2095 (N₃), ~1690 (C=O), ~1520 (N-H bend), ~1170 (C-O) | Characteristic peaks for the functional groups present. |

Experimental Protocol

This section provides a detailed methodology for the Boc protection of 4-azidobutylamine.

Materials:

-

4-Azidobutylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (optional)

-

Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-azidobutylamine (1.0 eq.).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.2 eq.) to the stirred solution.

-

In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, tert-butyl (4-azidobutyl)carbamate, can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) if necessary.

Caption: Experimental workflow for Boc protection.

The Synthesis of Tert-butyl N-(4-azidobutyl)carbamate: A Technical Guide to Essential Precursors

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Tert-butyl N-(4-azidobutyl)carbamate, a valuable bifunctional linker in chemical biology and drug discovery. This document details various synthetic pathways, providing a comparative analysis of precursors and methodologies, complete with detailed experimental protocols and workflow visualizations.

This compound is a key reagent utilized in bioconjugation, proteomics, and the development of targeted therapeutics. Its structure incorporates a terminal azide (B81097) group, which is a versatile functional handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The other end of the molecule features a tert-butoxycarbonyl (Boc)-protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization. This dual functionality allows for the sequential or orthogonal conjugation of different molecules, making it an indispensable tool for creating complex biomolecular architectures.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be achieved through several strategic routes, primarily differing in the choice of starting material. The selection of a particular pathway often depends on the availability and cost of the precursors, as well as the desired scale and purity of the final product. The following table summarizes the key quantitative data for the most common synthetic approaches.

| Precursor | Intermediate(s) | Key Reactions | Overall Yield | Purity | Reference(s) |

| 1,4-Diaminobutane (B46682) | Tert-butyl N-(4-aminobutyl)carbamate | Mono-Boc protection, Diazotization, Azidation | ~60-70% | >95% | [1][2] |

| 4-Amino-1-butanol (B41920) | N-Boc-4-amino-1-butanol, Tert-butyl N-(4-bromobutyl)carbamate | Boc protection, Bromination, Azidation | ~70-80% | >98% | [3][4] |

| 4-Chlorobutylamine Hydrochloride | N-Boc-4-chlorobutylamine | Boc protection, Azidation | ~85-95% | >98% | [5] |

Synthetic Pathway Diagrams

The logical flow of the primary synthetic routes is illustrated below. These diagrams, generated using the DOT language, provide a clear visual representation of the precursor-to-product transformations.

Caption: Synthesis of this compound from 1,4-Diaminobutane.

Caption: Synthesis of this compound from 4-Amino-1-butanol.

Caption: Synthesis of this compound from 4-Chlorobutylamine.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound and its key precursors.

Route 1: From 1,4-Diaminobutane